Taribavirin hydrochloride

Vue d'ensemble

Description

Taribavirin Hydrochloride is a hydrochloride salt form of taribavirin, an orally available prodrug of ribavirin, a synthetic nucleoside analog of ribofuranose with activity against a wide range of viruses, especially the hepatitis C virus and influenza virus. Taribavirin is converted into ribavirin, which is incorporated into viral nucleic acid, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication.

Mécanisme D'action

Target of Action

Taribavirin hydrochloride primarily targets Inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH is a crucial enzyme in the purine nucleotide biosynthesis pathway, playing a significant role in cell proliferation and differentiation .

Mode of Action

Taribavirin is a prodrug of ribavirin, a synthetic nucleoside analog . It is metabolized by the liver and converted into its active metabolite, ribavirin . This conversion reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of Hepatitis C Virus (HCV) replication . Ribavirin is readily phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites . Ribavirin triphosphate (RTP) is a potent competitive inhibitor of IMPDH, viral RNA polymerase, and messenger RNA (mRNA) guanylyltransferase (viral) .

Biochemical Pathways

The inhibition of guanylyltransferase stops the capping of mRNA . These diverse effects result in a marked reduction of intracellular guanosine triphosphate (GTP) pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity .

Pharmacokinetics

This compound has a bioavailability of 9% . It is metabolized to 5’phosphates, de-riboside, and deriboside carboxylic acid . The elimination half-life is 12 days for multiple doses and 120-170 hours for a single dose . Excretion is 10% fecal, with the remainder in urine (30% unchanged, remainder metabolites) .

Result of Action

The action of Taribavirin results in a marked reduction of intracellular GTP pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity .

Action Environment

Taribavirin has better liver-targeting than ribavirin, and has a shorter life in the body due to less penetration and storage in red blood cells . This suggests that the drug’s action, efficacy, and stability may be influenced by factors such as liver health and the presence of red blood cells .

Analyse Biochimique

Biochemical Properties

Taribavirin Hydrochloride interacts with several enzymes and proteins. It is a guanosine nucleoside analog and is a precursor to Ribavirin in the liver. After oral administration, it is converted to Ribavirin in the liver by the action of adenosine deaminase . The compound also inhibits inosine monophosphate dehydrogenase (IMPDH), thereby affecting viral RNA replication .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting viral RNA replication, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves both indirect and direct actions. Indirectly, it enhances the host’s T-cell-mediated antiviral immunity by initiating the transformation of the T-cell phenotype from type 2 to type 1 . Directly, it inhibits RNA-dependent RNA polymerase (RdRp), directly suppressing HCV replication .

Metabolic Pathways

This compound is involved in several metabolic pathways. After oral administration, it is converted to Ribavirin in the liver by the action of adenosine deaminase . This could also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is designed to concentrate in the liver to target Hepatitis C Virus-infected hepatocytes, while minimizing distribution within red blood cells .

Subcellular Localization

It is known that the compound is designed to concentrate in the liver to target Hepatitis C Virus-infected hepatocytes .

Activité Biologique

Taribavirin hydrochloride, also known as Viramidine, is an oral prodrug of ribavirin, primarily developed for the treatment of chronic hepatitis C virus (HCV) infections. This compound is a nucleoside analog that exhibits antiviral properties by inhibiting viral RNA synthesis and replication. It is particularly noted for its reduced incidence of anemia compared to ribavirin, making it a promising alternative in HCV therapy.

Taribavirin is metabolized in the liver to its active form, ribavirin, which then exerts its effects through several mechanisms:

- Inhibition of Viral RNA Polymerase : Ribavirin triphosphate acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is crucial for purine nucleotide synthesis. This leads to decreased guanosine triphosphate (GTP) levels, impairing RNA synthesis and capping of viral mRNA .

- Lethal Mutagenesis : Ribavirin is incorporated into the viral genome, leading to increased mutation rates that result in non-viable viral progeny .

- Modulation of Immune Response : Taribavirin may enhance the host's immune response against HCV, although the exact pathways remain under investigation .

Pharmacokinetics

- Bioavailability : Approximately 9% after oral administration.

- Metabolism : Primarily occurs in the liver where it is converted to ribavirin and other metabolites.

- Elimination Half-life : Ranges from 12 days for multiple doses to 120-170 hours for single doses.

- Excretion : About 10% is excreted in feces; the remainder is eliminated via urine, with 30% unchanged and the rest as metabolites .

Phase III Trials

The efficacy and safety of Taribavirin have been evaluated in several clinical trials:

- ViSER1 Trial : Compared Taribavirin (600 mg twice daily) with weight-based ribavirin (1000/1200 mg/day) in combination with pegylated interferon. The primary endpoint was sustained virological response (SVR) rates. Results indicated comparable efficacy with significantly lower rates of anemia in the Taribavirin group .

- ViSER2 Trial : Focused on safety and efficacy endpoints similar to ViSER1 but did not meet its primary efficacy endpoint. However, it demonstrated a significant reduction in hemoglobin events compared to ribavirin .

Case Studies

Recent case studies have highlighted Taribavirin's potential beyond HCV:

- Lassa Fever Treatment : Two patients with Lassa fever were treated successfully with ribavirin (the active metabolite of Taribavirin) alongside supportive care. Both patients showed significant improvement and were discharged without sequelae .

Summary of Findings

| Study | Primary Endpoint | Taribavirin Dose | Comparison Drug | Key Findings |

|---|---|---|---|---|

| ViSER1 | SVR Rate | 600 mg BID | Ribavirin | Comparable efficacy; lower anemia rates |

| ViSER2 | Safety & Efficacy | Variable doses | Ribavirin | Did not meet efficacy endpoint; reduced anemia |

| Lassa Fever Case | Clinical Improvement | Ribavirin | N/A | Successful treatment; no sequelae |

Applications De Recherche Scientifique

Clinical Applications

Chronic Hepatitis C Treatment

- Taribavirin has been primarily studied for the treatment of chronic hepatitis C. Clinical trials have demonstrated that it can induce a lesser degree of anemia compared to ribavirin, potentially enhancing patient adherence to therapy .

Phase II Trials

- In Phase II trials, taribavirin was compared with ribavirin at various dosages (800 mg, 1200 mg, and 1600 mg). Results indicated no significant differences in early and sustained virological responses between the two drugs, but taribavirin showed a lower incidence of anemia at doses of 800 mg and 1200 mg .

Potential for Other Viral Infections

- Beyond hepatitis C, taribavirin has demonstrated activity against other viruses in preclinical studies. It shows promise as an antiviral agent against influenza, suggesting its potential utility in treating a broader spectrum of viral infections .

Comparative Efficacy and Safety

| Parameter | Taribavirin | Ribavirin |

|---|---|---|

| Anemia Incidence | Lower | Higher |

| Dosage Range | 800 mg - 1600 mg | 1000 mg - 1200 mg |

| Virological Response | Comparable | Standard |

| Side Effects | Fewer | More |

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of taribavirin:

- A notable study indicated that patients receiving taribavirin experienced significantly less anemia than those on ribavirin therapy. This finding suggests that taribavirin may facilitate better compliance due to fewer dose adjustments needed because of side effects .

- Another investigation highlighted that taribavirin's liver-targeted delivery mechanism might enhance its therapeutic effects by concentrating the drug's action where HCV replicates most effectively, thereby minimizing systemic exposure and associated side effects .

Propriétés

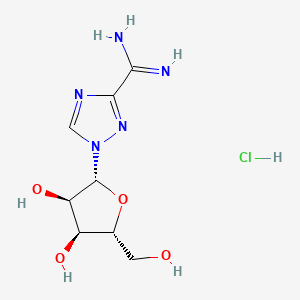

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGYMBULXKLTCJ-UHSSARMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40372-00-7 | |

| Record name | Taribavirin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARIBAVIRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22JZE246P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

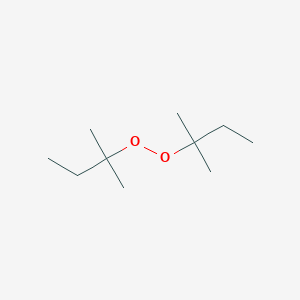

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.